N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as quinoxaline and indole derivatives, have been found to interact with multiple targets, receptors, or microorganisms .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets in a manner similar to other heterocyclic compounds .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate then undergoes cyclization with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
Uniqueness
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is unique due to the presence of the thiadiazole ring and the fluorophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-16-9-7-13(8-10-16)18-22-23-19(25-18)21-17(24)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAITJFTCCTGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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